N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide
Description
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-26(24,25)17-9-6-15(7-10-17)8-11-19(22)21-14-20(23)13-12-16-4-2-3-5-18(16)20/h2-7,9-10,23H,8,11-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQDHFDHSDDTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, which include an indene derivative and a sulfonamide moiety, suggest various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H26N2O4S. The compound features several critical functional groups:
| Functional Group | Description |
|---|---|
| Hydroxyl Group | Contributes to solubility and potential hydrogen bonding interactions. |
| Sulfonamide Group | Associated with various pharmacological effects, including enzyme inhibition. |
| Amide Linkage | Imparts stability and is common in bioactive compounds. |
Target Interactions
This compound interacts with multiple biological targets, primarily through:
- Inhibition of Cyclooxygenase (COX) : Similar compounds have shown efficacy in inhibiting COX enzymes, which play a crucial role in inflammatory processes.
Biochemical Pathways
The compound's structural components allow it to influence various biochemical pathways:
- Anti-inflammatory Effects : Indene derivatives are known for their anti-inflammatory properties, potentially reducing inflammation through COX inhibition.
Pharmacokinetics
Research indicates that indole derivatives exhibit high bioavailability and favorable pharmacokinetic profiles, suggesting that this compound may also possess similar characteristics.
Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory effects in vitro. Studies have shown that compounds with similar structures can reduce pro-inflammatory cytokines and inhibit inflammatory cell migration.
Analgesic Effects
The analgesic properties of the compound are attributed to its ability to modulate pain pathways. The presence of the sulfonamide group is thought to enhance its efficacy in pain management by affecting neurotransmitter release.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The indene structure has been linked to various anticancer mechanisms due to its ability to interact with cellular signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on COX Inhibition : A study demonstrated that similar indene derivatives effectively inhibited COX enzymes, leading to reduced inflammation in animal models .
- Analgesic Activity Assessment : Research indicated that compounds with sulfonamide groups exhibited significant analgesic effects in pain models, suggesting potential therapeutic applications for chronic pain management.
- Antitumor Activity Investigation : A recent investigation reported that related compounds induced apoptosis in breast cancer cell lines, highlighting the anticancer potential of this class of compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Propanamide Backbone and Substituent Positioning
The propanamide scaffold is shared with several analogs, but substituent placement varies significantly:
- 3-Bromo-N-(4-((2,3-dihydro-1H-inden-1-yl)methyl)phenyl)propanamide (8g) ():
- N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) ():
Sulfonyl and Sulfonamide Functional Groups
- 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide (50) ():
- N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r) ():
Bicyclic and Aromatic Substituents
- 4-((2,3-Dihydro-1H-inden-2-yl)methyl)aniline (7f) (): Shares the dihydroindenyl-methyl motif but lacks the propanamide backbone. The hydroxy group in the target compound may improve hydrogen-bonding capacity compared to non-hydroxylated analogs .
- N-(4-(4-chlorophenyl)thiazol-2-yl)-2-amino-3-(1H-indol-3-yl)propanamide (): Incorporates an indole-thiazole hybrid structure.
Structural and Functional Comparison Table
Implications for Drug Design
- Hydroxy-Dihydroindenyl Group: The hydroxy group may enhance hydrogen-bonding interactions with biological targets, a feature absent in non-hydroxylated analogs like 8g .
- Methylsulfonylphenyl vs. Halogen Substituents : The sulfonyl group’s electron-withdrawing nature could improve binding affinity to charged enzyme pockets compared to halogens (e.g., bromo in 8g ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
